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molecular formula C10H11NO2S B8668030 4-Isocyanato-7-methoxy-4,5,6,7-tetrahydro-1-benzothiophene CAS No. 62369-88-4

4-Isocyanato-7-methoxy-4,5,6,7-tetrahydro-1-benzothiophene

Cat. No. B8668030
M. Wt: 209.27 g/mol
InChI Key: AKGVQSSBDMJAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03998959

Procedure details

A 1 g sample of 4,5,6,7-tetrahydro-7-methoxybenzo[b]thiophen-4-amine is added to 18 ml of 12.5% phosgene solution (benzene) in a nitrogen atmosphere at 20° C. After stirring at room temperature for an hour, the mixture is heated to 60° C and kept at this temperature for 7 hours. The mixture is cooled to room temperature and evaporated to dryness in vacuo to afford the crude 4,5,6,7-tetrahydro-7-methoxybenzo[b]thien-4-ylisocyanate.
Name
4,5,6,7-tetrahydro-7-methoxybenzo[b]thiophen-4-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]1[C:8]2[S:9][CH:10]=[CH:11][C:7]=2[CH:6]([NH2:12])[CH2:5][CH2:4]1.[C:13](Cl)(Cl)=[O:14]>>[CH3:1][O:2][CH:3]1[C:8]2[S:9][CH:10]=[CH:11][C:7]=2[CH:6]([N:12]=[C:13]=[O:14])[CH2:5][CH2:4]1

Inputs

Step One
Name
4,5,6,7-tetrahydro-7-methoxybenzo[b]thiophen-4-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1CCC(C2=C1SC=C2)N
Name
Quantity
18 mL
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to 60° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
COC1CCC(C2=C1SC=C2)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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